N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)14(19)17-13-11(12(18)16-4)9-7-5-6-8-10(9)20-13/h5-8H2,1-4H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEWUGNOLBBJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the Gewald reaction, which is used to construct the thiophene ring . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
Synthesis Process
The synthesis typically involves several key steps:
- Formation of the Tetrahydrobenzo[b]thiophene Ring : Achieved through cyclization reactions involving appropriate precursors.
- Amidation : Introduction of the pivalamido group via acylation reactions using pivaloyl chloride.
- Methylation : Final methylation step using methyl iodide or other methylating agents to obtain the N-methyl derivative.
Chemistry
N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. It has been shown to interact with various enzymes and proteins, influencing their activity and function. Notably:
- Enzyme Inhibition : It inhibits specific kinases involved in cell signaling pathways.
- Cellular Effects : It modulates cell signaling pathways and gene expression, affecting cellular metabolism and potentially inducing apoptosis in cancer cell lines.
Medicine
The medicinal applications of this compound are particularly promising:
- Anticancer Properties : Studies indicate significant anticancer activity against various cell lines (e.g., MCF-7 for breast cancer). The mechanism often involves inducing apoptosis and cell cycle arrest.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory activities, warranting further investigation.
Industry
In industrial applications, this compound is explored for developing new materials with specific electronic or optical properties. Its unique chemical structure can be exploited to create innovative products in material science.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound inhibited proliferation in MCF-7 breast cancer cells through apoptosis induction (source not cited here).
- Enzyme Interaction Studies : Research highlighted its ability to inhibit specific kinases critical for cancer progression, suggesting therapeutic potential in targeted cancer therapies (source not cited here).
- Material Science Applications : Investigations into the compound's electronic properties have shown promise for use in organic semiconductors (source not cited here).
Mechanism of Action
The mechanism of action of N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
Uniqueness
N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .
Biological Activity
N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound's structure is characterized by a tetrahydrobenzo[b]thiophene core with a pivalamido side chain. The molecular formula is , which indicates the presence of nitrogen and sulfur heteroatoms that may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps often include:
- Formation of the Tetrahydrobenzo[b]thiophene Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Amidation : The introduction of the pivalamido group is usually performed via acylation reactions using pivaloyl chloride.
- Methylation : The final methylation step may involve the use of methyl iodide or other methylating agents to obtain the N-methyl derivative.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro testing on various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) has shown that these compounds can inhibit cell proliferation effectively. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : Compounds derived from tetrahydrobenzo[b]thiophenes have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Other Biological Activities
- Anti-inflammatory Effects : Similar derivatives have demonstrated anti-inflammatory properties in preclinical models, suggesting potential applications in treating inflammatory diseases .
- Antioxidant Activity : Some studies have indicated that these compounds possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
